molecular formula C17H16N4 B10757956 N~3~-(3-Pyridin-3-Ylbenzyl)pyridine-2,3-Diamine

N~3~-(3-Pyridin-3-Ylbenzyl)pyridine-2,3-Diamine

Cat. No.: B10757956
M. Wt: 276.34 g/mol
InChI Key: NQSBHBFOOVYRNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE typically involves the reaction of 2,3-diaminopyridine with 3-(pyridin-3-yl)benzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for N3-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives .

Scientific Research Applications

N~3~-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N3-(3-PYRIDIN-3-YLBENZYL)PYRIDINE-2,3-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of beta-secretase 1, an enzyme involved in the proteolytic processing of amyloid precursor protein (APP). This inhibition can lead to a reduction in the formation of amyloid-beta peptides, which are associated with Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with particular molecular targets and exhibit distinct chemical reactivity.

Properties

Molecular Formula

C17H16N4

Molecular Weight

276.34 g/mol

IUPAC Name

3-N-[(3-pyridin-3-ylphenyl)methyl]pyridine-2,3-diamine

InChI

InChI=1S/C17H16N4/c18-17-16(7-3-9-20-17)21-11-13-4-1-5-14(10-13)15-6-2-8-19-12-15/h1-10,12,21H,11H2,(H2,18,20)

InChI Key

NQSBHBFOOVYRNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CC=C2)CNC3=C(N=CC=C3)N

Origin of Product

United States

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